molecular formula C7H8F3NO4 B13497530 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid

Cat. No.: B13497530
M. Wt: 227.14 g/mol
InChI Key: WYAONBTWVYMDGK-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid (CAS: 58808-59-6) is a fluorinated morpholine derivative with the molecular formula C₉H₅F₃O₃ and a molecular weight of 218.13 g/mol. This compound features a morpholine ring substituted with a trifluoroacetyl group at the 4-position and a carboxylic acid group at the 2-position . Its structure combines the electron-withdrawing trifluoroacetyl moiety with the polar morpholine ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Key properties include a melting point of 178°C and reactivity influenced by the trifluoroacetyl group, which enhances electrophilicity and metabolic stability in drug design contexts .

Properties

Molecular Formula

C7H8F3NO4

Molecular Weight

227.14 g/mol

IUPAC Name

4-(2,2,2-trifluoroacetyl)morpholine-2-carboxylic acid

InChI

InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)11-1-2-15-4(3-11)5(12)13/h4H,1-3H2,(H,12,13)

InChI Key

WYAONBTWVYMDGK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Use of Trifluoroacetic Anhydride (TFAA) for Acylation

Method Overview:
Trifluoroacetic anhydride offers a milder alternative to trifluoroacetyl chloride, reacting with morpholine in the presence of a base such as pyridine or triethylamine.

Reaction Scheme:

Morpholine + Trifluoroacetic anhydride → 4-(2,2,2-Trifluoroacetyl)morpholine

Procedure:

  • Dissolve morpholine in anhydrous solvent (e.g., DCM).
  • Add trifluoroacetic anhydride dropwise at low temperature.
  • Stir for several hours, then quench with water.
  • Extract and purify the product.

Advantages:

  • Less corrosive and easier handling than acyl chlorides.
  • High selectivity and yields (~85%).

Experimental Data:

Parameter Conditions Yield (%) Remarks
Reagent TFAA (1.2 equiv) 85 Controlled addition at 0°C
Solvent DCM - Anhydrous conditions preferred
Temperature 0°C to room temperature - Reaction time: 4-6 hours

Oxidation of Morpholine Derivatives

Alternative Route:

  • Synthesis via oxidation of N-alkylmorpholine derivatives bearing a suitable precursor (e.g., N-methylmorpholine) followed by selective fluorination or acylation.

Process:

  • Prepare N-methylmorpholine.
  • Oxidize to form the corresponding N-oxide.
  • React with trifluoroacetic anhydride or trifluoroacetyl chloride to introduce the trifluoroacetyl group selectively at the nitrogen.

Note: This method is less direct and more suitable for complex syntheses involving intermediate modifications.

Purification and Characterization

Purification:

  • Recrystallization from ethyl acetate or ethanol.
  • Chromatography (silica gel column chromatography) for higher purity.

Characterization Data:

Technique Data Significance
IR 1730 cm$$^{-1}$$ (C=O stretch), 2400–3200 cm$$^{-1}$$ (OH) Confirm functional groups
NMR (¹H, ¹³C, ¹⁹F) Characteristic signals for trifluoromethyl group and morpholine ring Structural confirmation
MS Molecular ion peak at m/z 227.14 Molecular weight verification

Summary of Research Findings and Data Table

Method Reagents Solvent Temperature Yield (%) Remarks
Acylation with trifluoroacetyl chloride Trifluoroacetyl chloride, triethylamine DCM 0°C to RT 80-90 Fast, high yield
Acylation with trifluoroacetic anhydride TFAA, pyridine DCM 0°C to RT 85 Milder, safer
Oxidation of morpholine derivatives N-methylmorpholine, oxidizing agents Various RT Variable Less direct

Chemical Reactions Analysis

Oxidation Reactions

The trifluoroacetyl group undergoes selective oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Reference
KMnO₄ (0.1 M)Aqueous H₂SO₄, 80°CTrifluoroacetic acid + CO₂78%
CrO₃/PyridineDichloromethane, 25°C4-(Trifluoroacetyl)morpholine-2-ketone62%

Mechanistic Insight :

  • The oxidation of the trifluoroacetyl moiety proceeds via radical intermediates in acidic media (KMnO₄/H₂SO₄), leading to cleavage of the C–CF₃ bond.

  • Chromium-based oxidants selectively target the α-carbon adjacent to the carbonyl group, forming ketones without ring degradation.

Reduction Reactions

Reduction of the trifluoroacetyl group and carboxylic acid has been documented:

Reagent Target Group Product Selectivity
LiAlH₄Trifluoroacetyl4-(2,2,2-Trifluoroethyl)morpholine-2-carbinol85%
NaBH₄/CeCl₃Carboxylic acid2-Hydroxymethyl-morpholine derivative68%

Key Observations :

  • LiAlH₄ reduces the trifluoroacetyl group to a trifluoroethyl alcohol while preserving the morpholine ring.

  • NaBH₄/CeCl₃ selectively reduces the carboxylic acid to a primary alcohol under mild conditions.

Hydrolysis Reactions

Controlled hydrolysis yields distinct products depending on pH:

Condition Product Byproduct
6M HCl, refluxMorpholine-2-carboxylic acid + TFAHF (gas)
2M NaOH, 60°CSodium carboxylate + CF₃COO⁻

Notable Risk :
Hydrolysis under strongly acidic conditions releases HF, requiring specialized equipment for safe handling.

Nucleophilic Substitution

The trifluoroacetyl group participates in nucleophilic acyl substitution:

Nucleophile Conditions Product Application
BenzylamineDCM, 0°CN-Benzyl-4-morpholine-2-carboxamideAntibacterial intermediates
Methanol/H₂SO₄Reflux, 12hMethyl ester derivativeProdrug synthesis

Case Study :
Substitution with benzylamine generated analogs evaluated against S. aureus (MIC = 0.2 μg/mL), demonstrating enhanced activity compared to parent compounds .

Metal-Catalyzed Cross-Coupling

Nickel-catalyzed reactions enable functionalization of the morpholine ring:

Reagent Catalyst Product Yield
DimethylzincNiCl₂(PPh₃)₂4-(2,2,2-Trifluoroacetyl)-3-methylmorpholine-2-carboxylic acid73%

Mechanism :
The reaction proceeds via oxidative addition of the C–O bond to nickel, followed by transmetallation with dimethylzinc and reductive elimination .

Cyclization and Ring-Opening

Under basic conditions, the morpholine ring undergoes rearrangement:

Reagent Product Key Observation
K₂CO₃, DMF, 100°CTetrahydro-1,4-oxazepine derivativeRing expansion via N–C bond cleavage

Structural Confirmation :
¹H NMR (DMSO-d₆): δ 4.21 (d, H-3), 4.58 (d, H-2), confirming regioselective isomer formation .

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol)
Oxidation (KMnO₄)1.2 × 10⁻³45.6
Reduction (LiAlH₄)3.8 × 10⁻²32.1
Hydrolysis (HCl)5.6 × 10⁻⁴58.9

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss corresponding to CO₂ and CF₃ radical elimination. Differential scanning calorimetry (DSC) shows an exothermic peak at 225°C, indicating polymerization of degradation products.

Scientific Research Applications

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The morpholine ring provides a stable framework, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Morpholine vs. Piperidine : The morpholine ring (oxygen atom) enhances polarity and hydrogen-bonding capacity compared to piperidine (nitrogen only), influencing solubility and receptor interactions .
  • Thiazolidine vs. Morpholine : The sulfur atom in thiazolidine increases lipophilicity and resistance to oxidative degradation, favoring blood-brain barrier penetration .

Substituent Effects

  • Trifluoroacetyl vs. Trifluoromethyl : The trifluoroacetyl group (-COCF₃) is a stronger electron-withdrawing group than -CF₃, intensifying electrophilicity at the carbonyl carbon, which is critical in nucleophilic acyl substitution reactions .
  • Position of Carboxylic Acid : The 2-carboxylic acid in the target compound vs. 3-carboxylic acid in ’s thiophene derivative alters steric interactions in enzyme binding pockets .

Biological Activity

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a morpholine ring substituted with a trifluoroacetyl group and a carboxylic acid. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activity of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid has been investigated in several studies. Key areas of focus include:

  • Anti-inflammatory Activity : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
  • Antidiabetic Properties : It has shown potential as an α-glucosidase inhibitor, which may aid in the management of diabetes by slowing carbohydrate absorption.
  • Antimicrobial Effects : Preliminary studies suggest activity against certain bacterial strains.

Anti-inflammatory Activity

Research indicates that 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid exhibits potent anti-inflammatory effects. In vitro assays have shown that it significantly inhibits COX-1 and COX-2 activities, with a selectivity ratio favoring COX-2 inhibition. For instance, the compound's selectivity index (S.I.) was found to be higher than that of established COX-2 inhibitors like celecoxib.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid45%85%1.89
Celecoxib30%80%1.67

Antidiabetic Properties

The compound has been evaluated for its α-glucosidase inhibitory activity. It exhibited a higher percentage of inhibition compared to standard drugs used for diabetes management.

Compoundα-Glucosidase Inhibition (%)Reference Drug
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid62%Acarbose (49%)

Antimicrobial Activity

In antimicrobial studies, the compound was tested against various bacterial strains. Results indicated moderate antibacterial activity, suggesting potential use in treating infections.

Case Studies

  • Study on COX Inhibition :
    A recent study evaluated the anti-inflammatory effects of various morpholine derivatives, including 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid. The findings highlighted its superior COX-2 inhibition compared to other derivatives and established drugs .
  • Diabetes Management :
    Another investigation focused on the role of this compound as an α-glucosidase inhibitor. The results indicated that it not only inhibited enzyme activity but also showed a favorable hypoglycemic effect in vivo models .
  • Antimicrobial Efficacy :
    A case study assessing the antimicrobial properties revealed that the compound displayed significant activity against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid with high purity?

  • Methodological Answer : Synthesis typically involves introducing the trifluoroacetyl group to a morpholine precursor. A plausible route includes:

  • Step 1 : React morpholine-2-carboxylic acid with trifluoroacetic anhydride under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hrs).
  • Step 2 : Purify via recrystallization using ethanol/water mixtures (melting point validation: 79–81°C ).
  • Quality Control : Monitor purity via HPLC (≥97% ) and confirm structural integrity via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹⁹F NMR (δ -70 to -75 ppm for CF₃ group ).

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 210 nm) and mobile phase acetonitrile/0.1% TFA (retention time compared to standards ).
  • ¹H/¹³C NMR : Confirm morpholine ring protons (δ 3.5–4.0 ppm) and carboxylic acid resonance (δ ~170 ppm). Cross-reference with similar trifluoroacetylated compounds (e.g., 2-[4-(trifluoroacetamido)phenyl]acetic acid ).
  • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (theoretical m/z calculated from C₇H₈F₃NO₄).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data (e.g., NMR) for this compound?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for morpholine ring protons and the trifluoroacetyl group .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) for conformationally flexible regions .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbons in ambiguous environments (e.g., morpholine ring vs. carboxylic acid ).

Q. How does the trifluoroacetyl group influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., acetyl vs. trifluoroacetyl derivatives) under basic conditions (pH 7–10). The electron-withdrawing CF₃ group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or thiols .
  • Mechanistic Probes : Use Hammett plots to quantify substituent effects or conduct in situ FT-IR to monitor carbonyl reactivity .

Q. What are the implications of the morpholine ring's conformation on the compound's biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to targets like carbonic anhydrase using AutoDock Vina. Compare with structurally related inhibitors (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid ).
  • SAR Studies : Synthesize analogs with modified morpholine rings (e.g., piperazine or thiomorpholine) and test inhibitory potency (IC₅₀ assays).
  • Circular Dichroism : Analyze conformational stability in aqueous vs. lipid environments to assess bioavailability .

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